molecular formula C37H44O13 B017768 Urdamycin B CAS No. 104542-46-3

Urdamycin B

Cat. No.: B017768
CAS No.: 104542-46-3
M. Wt: 696.7 g/mol
InChI Key: RVYIFZVNJLDNAV-VSYBRGMMSA-N
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Mechanism of Action

Target of Action

Urdamycin B is an antibiotic derived from the metabolic products of Streptomyces fradiae . It effectively inhibits fungi and bacteria, and exhibits anti-proliferative activity against mouse leukemia cells L1210 . Its potential uses include research on cancer, bacterial, and fungal infections .

Mode of Action

It is known that the liberation of urdamycinone b, a component of this compound, requires an alcohol-free medium to prevent its rearrangement to the naphthacenequinone . This suggests that this compound interacts with its targets in a specific manner that may involve structural rearrangements.

Biochemical Pathways

This compound is part of the angucycline group of antibiotics, which are produced by type II polyketide synthases (PKSs) . These PKSs produce highly diverse polyketide chains by sequential condensation of the starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . The biosynthetic process of this compound involves the transfer of a rhodinose moiety and an olivose moiety to urdamycinone B sequentially .

Pharmacokinetics

It is known that the dosage of similar antibiotics, such as polymyxin b, should be adjusted according to renal function . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound may also be influenced by renal function.

Result of Action

This compound exhibits anti-proliferative activity against mouse leukemia cells L1210 . This suggests that it may have potential uses in cancer research.

Action Environment

The production of this compound is influenced by the environment of the producing organism, Streptomyces fradiae . The isolation of a mutant of S. fradiae that produces this compound in larger amounts was achieved via strain selection . This suggests that environmental factors can influence the production and, potentially, the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Urdamycin B interacts with various biomolecules in biochemical reactions. It has been found to inhibit the proliferation of mouse leukemia cells L1210 . This suggests that this compound may interact with enzymes and proteins involved in cell proliferation.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of fungi and bacteria, indicating its influence on their cellular functions

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation

Metabolic Pathways

This compound is involved in certain metabolic pathways as it is a metabolic product of Streptomyces fradiae

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Urdamycin B involves the use of type II polyketide synthases (PKSs). These enzymes facilitate the sequential condensation of starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . The glycosylation steps involve the transfer of sugar moieties to the aglycone core by specific glycosyltransferases .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate this compound .

Properties

IUPAC Name

(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYIFZVNJLDNAV-VSYBRGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146541
Record name Urdamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104542-46-3
Record name (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104542-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urdamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urdamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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